5-Bromo-2-methoxypyrimidine
Overview
Description
5-Bromo-2-methoxypyrimidine is an organic compound with the molecular formula C5H5BrN2O. It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position of the pyrimidine ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-methoxypyrimidine can be synthesized through several methods. One common approach involves the bromination of 2-methoxypyrimidine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 5-position .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Coupling Products: Formation of biaryl or other complex structures through carbon-carbon bond formation.
Scientific Research Applications
5-Bromo-2-methoxypyrimidine is utilized in scientific research for its versatility in organic synthesis. Its applications include:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs and bioactive molecules.
Agrochemicals: Employed in the development of pesticides and herbicides.
Material Science: Involved in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxypyrimidine depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. The bromine atom’s reactivity allows for selective functionalization, while the methoxy group can influence the electronic properties of the pyrimidine ring .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyrimidine: Similar structure but with a methyl group instead of a methoxy group.
2-Chloro-5-methoxypyrimidine: Contains a chlorine atom at the 2-position instead of bromine.
5-Bromo-2-iodopyrimidine: Features an iodine atom at the 2-position instead of a methoxy group.
Uniqueness
5-Bromo-2-methoxypyrimidine is unique due to the combination of the bromine and methoxy groups, which provide distinct reactivity and electronic properties. This makes it a valuable intermediate in the synthesis of various complex molecules, offering versatility in different chemical reactions .
Properties
IUPAC Name |
5-bromo-2-methoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVCZDMMGYIULX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161212 | |
Record name | Pyrimidine, 5-bromo-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10161212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14001-66-2 | |
Record name | Pyrimidine, 5-bromo-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014001662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 5-bromo-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10161212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key finding of the research paper regarding 5-bromo-2-methoxypyrimidine?
A1: The research focuses on understanding how the presence of amines affects the photochemical reaction of this compound. The key finding is that amines accelerate the rate of photodebromination of this compound. [] This suggests that the interaction between the amine and the excited state of the pyrimidine molecule plays a crucial role in the reaction mechanism.
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